molecular formula C22H18FNO4 B4011152 3-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl 2-fluorobenzoate

3-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl 2-fluorobenzoate

Cat. No. B4011152
M. Wt: 379.4 g/mol
InChI Key: DUIGPGFKKLBOTN-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that have been extensively studied for their unique molecular structures, chemical reactions, and diverse properties. The interest in such molecules stems from their potential applications in various fields of chemistry and materials science.

Synthesis Analysis

The synthesis of related fluorobenzoates and benzoates involves the use of different optically active alcohols and catalytic processes that lead to the formation of compounds with low melting points and specific mesomorphic properties, such as the antiferroelectric smectic phase (SmCA*) observed in certain derivatives (Milewska et al., 2015). These synthesis pathways offer insight into the complex chemical procedures required to create specific molecular structures with desired physical and chemical characteristics.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through X-ray diffraction, revealing complex hydrogen bonding patterns that lead to the formation of sheets or chains, contributing to the solid-state structure and properties of these materials (Portilla et al., 2007). These structural analyses are crucial for understanding the interactions that govern the compound's behavior and stability.

Chemical Reactions and Properties

Specific chemical reactions, such as the palladium-catalyzed oxidative aminocarbonylation-cyclization, have been employed in the synthesis of structurally related compounds, showcasing the versatility and reactivity of these molecules (Gabriele et al., 2006). The reactivity and the ability to undergo specific chemical transformations are essential for tailoring the compound's properties for specific applications.

Physical Properties Analysis

The mesomorphic properties, including phase transitions and thermal behavior of related chiral benzoates and fluorobenzoates, have been characterized using techniques like polarizing optical microscopy and differential scanning calorimetry. These studies reveal the conditions under which these compounds exhibit different mesophases, crucial for their potential applications in liquid crystal technology (Milewska et al., 2015).

Chemical Properties Analysis

The chemical properties of these compounds, including reactivity, stability, and interactions with other molecules, are influenced by their molecular structure. Studies on related compounds highlight the importance of molecular design in achieving desired chemical behaviors, such as selective reactivity or specific binding capabilities (Gabriele et al., 2006).

properties

IUPAC Name

[3-(4-methyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FNO4/c1-13-6-4-10-17-19(13)21(26)24(20(17)25)14-7-5-8-15(12-14)28-22(27)16-9-2-3-11-18(16)23/h2-9,11-13,17,19H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIGPGFKKLBOTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CCC2C1C(=O)N(C2=O)C3=CC(=CC=C3)OC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl 2-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
3-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl 2-fluorobenzoate
Reactant of Route 3
Reactant of Route 3
3-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl 2-fluorobenzoate
Reactant of Route 4
Reactant of Route 4
3-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl 2-fluorobenzoate
Reactant of Route 5
Reactant of Route 5
3-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl 2-fluorobenzoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl 2-fluorobenzoate

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